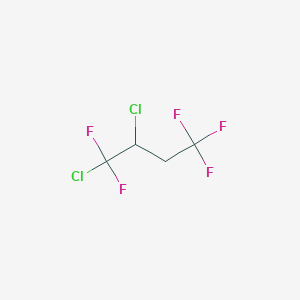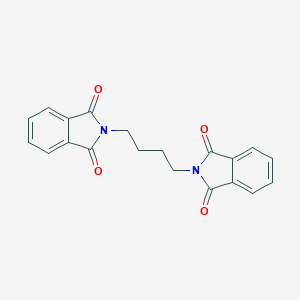
4-Benzyloxy-2-chlorophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyloxy-2-chlorophenylboronic acid is a chemical compound with the molecular formula C13H12BClO3 . It has a molecular weight of 262.5 . The compound is solid in physical form .
Synthesis Analysis
Pinacol boronic esters, such as this compound, are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12BClO3/c15-13-8-11 (6-7-12 (13)14 (16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 .Chemical Reactions Analysis
The compound can undergo a variety of reactions. For instance, it can participate in a formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . This hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .Physical And Chemical Properties Analysis
The compound has a boiling point of 449.0±55.0C at 760 mmHg and a melting point of 130-134C . It is stored in an inert atmosphere at 2-8C . The compound has a flash point of 225.4 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
4-Benzyloxy-2-chlorophenylboronic acid has been utilized in the synthesis of new biological active azo-pyrazoline derivatives. These compounds exhibit significant antibacterial activity against both gram-negative (Escherichia coli) and gram-positive (Staphylococcus aureus) bacteria, highlighting its potential in developing new antimicrobial agents (Hawaiz & Samad, 2012).
Environmental Applications
In environmental science, the compound has been implicated in studies related to the degradation of pollutants. For instance, the photocatalytic degradation of herbicides in water using oxygen-diffusion cathodes demonstrates the role of this compound derivatives in enhancing the efficiency of pollutant removal technologies (Brillas, Boye, & Dieng, 2003).
Material Science and Luminescence
In material science, derivatives of this compound have been employed in the synthesis of lanthanide coordination compounds to explore the influence of electron-releasing or electron-withdrawing groups on the photophysical properties. These studies are crucial for the development of new materials with tailored luminescent properties, which can be applied in lighting, displays, and bioimaging (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Advanced Oxidation Processes
Research on advanced oxidation processes for water treatment has also seen the application of this compound. Studies involving the electrochemical degradation of various organic pollutants, like clofibric acid, using anodic oxidation methods demonstrate the compound's relevance in environmental cleanup efforts. These methods promise effective solutions for the removal of persistent organic pollutants from wastewater (Sirés et al., 2006).
Sensing and Detection
Additionally, carbon dots derived from carboxyphenylboronic acids have been developed for highly selective and sensitive sensing applications. Such developments include the detection of benzo[a]pyrene in water, showcasing the potential of this compound derivatives in creating advanced sensors for environmental monitoring and safety assessments (Sun et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a warning signal word . Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed and can cause skin and eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Relevant Papers The compound has been mentioned in several peer-reviewed papers . One notable study discusses the catalytic protodeboronation of pinacol boronic esters .
Mecanismo De Acción
Target of Action
The primary target of 4-Benzyloxy-2-chlorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound has amolecular weight of 262.50 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, requires exceptionally mild and functional group tolerant reaction conditions . The stability of the compound, which is generally environmentally benign, also plays a crucial role in its efficacy .
Propiedades
IUPAC Name |
(2-chloro-4-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJZHUNYMXRAJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


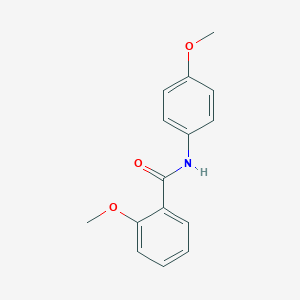
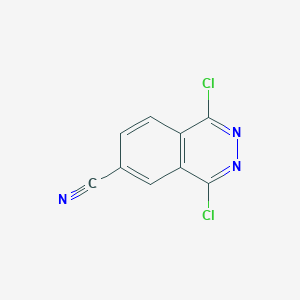

![Spiro[4.5]decane-8-carboxylic acid](/img/structure/B172430.png)
![Calcium 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B172434.png)
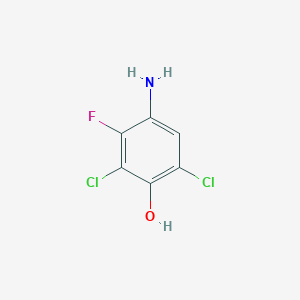

![[(2R,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B172445.png)
![4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B172446.png)
